molecular formula C31H51ClOS B12624685 C31H51ClOS

C31H51ClOS

Cat. No.: B12624685
M. Wt: 507.3 g/mol
InChI Key: QPRLUWUASKOVRZ-CYRJMCNNSA-N
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Description

The compound with the molecular formula C31H51ClOS is an organic molecule that contains carbon, hydrogen, chlorine, oxygen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C31H51ClOS typically involves multiple steps, including the formation of carbon-sulfur and carbon-chlorine bonds. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield. Common methods include:

    Nucleophilic substitution reactions: These reactions often involve the use of a thiol or sulfide precursor and a chlorinated compound.

    Oxidation and reduction reactions: These steps may be necessary to achieve the desired oxidation state of sulfur and other functional groups.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

C31H51ClOS: can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or sulfides.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of This compound can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

C31H51ClOS: has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of C31H51ClOS involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

C31H51ClOS: can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    C31H51ClO2S: Differing by an additional oxygen atom, which can affect its reactivity and properties.

    C31H51BrOS: Substitution of chlorine with bromine, leading to different chemical behavior.

    C31H51ClS: Lacking an oxygen atom, which can influence its stability and reactivity.

These comparisons help to understand the distinct characteristics and potential advantages of This compound in various applications.

Properties

Molecular Formula

C31H51ClOS

Molecular Weight

507.3 g/mol

IUPAC Name

S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-chlorobutanethioate

InChI

InChI=1S/C31H51ClOS/c1-5-7-8-9-10-11-12-22-14-16-26-25-15-13-23-21-24(34-29(33)28(32)6-2)17-19-31(23,4)27(25)18-20-30(22,26)3/h13,22,24-28H,5-12,14-21H2,1-4H3/t22-,24-,25-,26-,27-,28?,30+,31-/m0/s1

InChI Key

QPRLUWUASKOVRZ-CYRJMCNNSA-N

Isomeric SMILES

CCCCCCCC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)SC(=O)C(CC)Cl)C)C

Canonical SMILES

CCCCCCCCC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)SC(=O)C(CC)Cl)C)C

Origin of Product

United States

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